2-(2-Bromophenoxy)pyrimidin-5-amine
Description
Properties
Molecular Formula |
C10H8BrN3O |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
2-(2-bromophenoxy)pyrimidin-5-amine |
InChI |
InChI=1S/C10H8BrN3O/c11-8-3-1-2-4-9(8)15-10-13-5-7(12)6-14-10/h1-6H,12H2 |
InChI Key |
MJUVYOUALUBSSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=N2)N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their molecular properties, and applications:
Key Differences in Structure and Activity
Substituent Effects on Biological Targets: Bromophenoxy vs. Furanyl: Bromophenoxy derivatives (e.g., this compound) are primarily intermediates, whereas furanyl-containing analogs (e.g., SCH-442416) exhibit potent adenosine A2A receptor antagonism (Ki = 0.6–1.1 nM) . The bromine atom may enhance electrophilic reactivity, making it suitable for further functionalization, while the furanyl group improves receptor binding affinity. Triazolo Additions: Triazolo-pyrimidines (e.g., SCH-442416) show >1000-fold selectivity for A2A receptors over other adenosine subtypes, attributed to the triazolo ring’s planar structure and hydrogen-bonding capabilities .
Synthetic Efficiency: Microwave-assisted synthesis of bromophenoxy derivatives achieves yields >90% , whereas triazolo-pyrimidines require multi-step optimizations to mitigate off-target effects like hERG channel inhibition .
Safety and Selectivity: Early triazolo-pyrimidines (e.g., compound 1 in ) exhibited hERG liability (cardiotoxicity), but modifications (e.g., compounds 21 and 24) reduced this risk while maintaining efficacy . Bromophenoxy derivatives lack reported toxicity data but may face metabolic challenges due to bromine’s persistence.
Preparation Methods
Substrate Activation and Reaction Mechanics
The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution at the 2-position. Starting with 2-chloropyrimidin-5-amine, reaction with 2-bromophenol under basic conditions (e.g., K₂CO₃ in ethanol) replaces the chlorine atom with the phenoxy group. This method mirrors protocols used for analogous 2-aminothiazole syntheses, where brominated intermediates are generated via condensation with thiourea.
Example Protocol :
-
Substrate : 2-Chloropyrimidin-5-amine (1.0 equiv)
-
Nucleophile : 2-Bromophenol (1.2 equiv)
-
Base : K₂CO₃ (2.0 equiv)
-
Solvent : Ethanol, reflux (14 h)
Challenges include competing side reactions at the 5-amine group, necessitating protective strategies such as MEM (2-methoxyethoxymethyl) groups, as demonstrated in the synthesis of 2-(2-amino-5-bromo-benzoyl)pyridine.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling for Aryl-O Bond Formation
While Suzuki couplings typically form C–C bonds, adaptations enable aryl-O linkages using boronic acid derivatives. For instance, a boronic acid-functionalized pyrimidine intermediate reacts with 2-bromoiodobenzene under palladium catalysis.
Key Steps :
-
Boronic Acid Synthesis :
-
Coupling Reaction :
Ullmann-Type Coupling
Copper-catalyzed couplings between 2-bromophenol and 2-aminopyrimidin-5-yl triflate achieve O-arylation. Conditions from analogous syntheses suggest:
-
Catalyst : CuI (10 mol%)
-
Ligand : 1,10-Phenanthroline
-
Solvent : DMSO, 110°C
Direct Bromination Strategies
Regioselective Bromination of Pyrimidine-Phenol Adducts
Bromination post etherification ensures precise positioning. Using Br₂ in halogenated solvents (e.g., CH₂Cl₂) with mineral bases (Na₂CO₃) selectively brominates the phenol ring.
Protocol :
MEM-Protection for Enhanced Stability
MEM groups stabilize intermediates during bromination, as seen in the synthesis of 2-(5-bromo-2-MEM-benzyl)pyridine. Post-bromination deprotection with TiCl₄ in CH₂Cl₂ achieves near-quantitative yields (99%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Q & A
Q. Answer :
- Purity : HPLC with UV detection (C18 column, acetonitrile/water gradient) and ≥95% peak area threshold.
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LCMS to detect degradation products (e.g., de-bromination or hydrolysis). Store lyophilized solids at –20°C under argon to prevent oxidation .
How should researchers design SAR studies to optimize bioactivity?
Answer : Synthesize analogs with substitutions at the pyrimidine ring (e.g., methyl, fluoro) or phenoxy group (e.g., chloro, methoxy). Test these derivatives in parallel assays:
- A₂AR binding (see FAQ #3).
- Cellular cAMP modulation using luciferase-based reporters in CHO-K1 cells.
- Metabolic stability in liver microsomes (e.g., t½ >30 min indicates suitability for in vivo studies).
Prioritize compounds with Ki < 50 nM and selectivity ratios >100-fold over A₁/A₃ receptors .
What safety precautions are essential during handling and disposal?
Q. Answer :
- Handling : Use nitrile gloves, safety goggles, and fume hoods. Avoid inhalation; monitor airborne particles with OSHA-compliant sensors .
- Spills : Absorb with inert material (vermiculite), seal in containers, and label as halogenated waste.
- Disposal : Incinerate at >1,000°C with alkaline scrubbers to neutralize brominated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
